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2(1H)-Pyridinone, 1-cyclohexyl-

Cat. No.: B14652413
CAS No.: 52200-46-1
M. Wt: 177.24 g/mol
InChI Key: SGTXYQQLTUJIJD-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are a vast and varied class of organic molecules that feature a ring structure containing at least one atom that is not carbon. wikipedia.org These non-carbon atoms, most commonly nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the ring system. msu.edu The study of these molecules is a cornerstone of organic chemistry, as they are pervasive in biological systems and synthetic materials. wikipedia.org

Pyridine (B92270), with the chemical formula C₅H₅N, is a fundamental six-membered aromatic heterocycle structurally related to benzene (B151609), but with one methine group replaced by a nitrogen atom. wikipedia.orglibretexts.org This nitrogen atom significantly influences the electronic properties and reactivity of the ring. Unlike benzene, pyridine is a basic compound due to the lone pair of electrons on the nitrogen atom, which is not part of the aromatic sextet. msu.edulibretexts.org

2(1H)-Pyridinone is a derivative of pyridine that exists in two tautomeric forms: 2-hydroxypyridine (B17775) and 2-pyridone. nist.gov The pyridone tautomer is generally the more stable form. The presence of the carbonyl group and the endocyclic nitrogen atom defines the characteristic reactivity of this scaffold. frontiersin.org

Table 1: Comparison of Benzene, Pyridine, and 2(1H)-Pyridinone
FeatureBenzenePyridine2(1H)-Pyridinone
Formula C₆H₆C₅H₅NC₅H₅NO
Heteroatom NoneNitrogenNitrogen, Oxygen
Aromaticity AromaticAromaticAromatic
Basicity Non-basicWeakly basicLess basic than pyridine
Key Functional Group Aromatic ringAromatic ring with nitrogenAmide within a ring (lactam)

Importance of the 2(1H)-Pyridinone Scaffold in Contemporary Organic Synthesis

The 2(1H)-pyridinone scaffold is a "privileged structure" in medicinal chemistry and organic synthesis. frontiersin.orgmdpi.com This means it is a molecular framework that is frequently found in biologically active compounds. Its importance stems from its versatile chemical nature, which allows for a wide range of modifications and the synthesis of complex molecules. iipseries.org

The pyridinone ring can be derivatized at multiple positions, enabling the fine-tuning of its steric and electronic properties. frontiersin.org This adaptability makes it a valuable building block for creating libraries of compounds for drug discovery. iipseries.orgnih.gov Synthetic chemists have developed numerous methods for the construction and functionalization of the 2-pyridinone moiety, including condensation reactions, transition metal-catalyzed cross-coupling reactions, and one-pot syntheses. iipseries.orgnih.gov These advancements have facilitated the efficient production of a diverse array of 2-pyridinone derivatives for various applications. iipseries.org

The scaffold's ability to participate in various chemical transformations, including electrophilic and nucleophilic reactions, makes it a versatile starting material for the synthesis of more complex heterocyclic systems. msu.edu For instance, the presence of both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen) allows for specific interactions with biological targets. frontiersin.org

Academic Significance of Cyclohexyl Substitution in N-Heterocycles and Related Pyridinone Derivatives

The attachment of a cyclohexyl group to a nitrogen atom within a heterocyclic ring, as seen in 2(1H)-Pyridinone, 1-cyclohexyl-, has significant implications for the molecule's properties and reactivity. The cyclohexyl group is a bulky, non-planar, and lipophilic substituent.

The introduction of a cyclohexyl group can:

Increase Lipophilicity: The nonpolar nature of the cyclohexyl group increases the molecule's affinity for nonpolar environments, which can affect its solubility and ability to cross biological membranes.

Provide Steric Hindrance: The size of the cyclohexyl group can sterically hinder reactions at or near the nitrogen atom, influencing the regioselectivity of chemical transformations.

Table 2: Properties of Selected N-Cyclohexyl Heterocyclic Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Cyclohexylpiperidine3319-01-5C₁₁H₂₁N167.29
N-Cyclohexyl-N′-2-pyridinylurea49665-58-9C₁₂H₁₇N₃O219.28
1-Cyclohexyltetrahydro-4(1H)-pyridinone16771-84-9C₁₁H₁₉NO181.27
6-Cyclohexyl-4-methyl-2(1H)-pyridone67587-24-0C₁₂H₁₇NO191.27
6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone29342-05-0C₁₂H₁₇NO₂207.27

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B14652413 2(1H)-Pyridinone, 1-cyclohexyl- CAS No. 52200-46-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52200-46-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-cyclohexylpyridin-2-one

InChI

InChI=1S/C11H15NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2

InChI Key

SGTXYQQLTUJIJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CC=CC2=O

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies

Multicomponent Reaction Approaches for 2(1H)-Pyridinone Derivatization

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like 2(1H)-pyridinone derivatives from three or more starting materials in a single, convergent process. nih.govrsc.org These reactions are characterized by their operational simplicity, time and energy savings, and high atom economy. nih.gov

A notable example is the sequential multicomponent synthesis of highly functionalized pyridin-2(1H)-ones. This method involves the Michael addition of Meldrum's acid to a 3-formylchromone, followed by the addition of an amine, intramolecular amidation, and subsequent elimination. researchgate.net This one-pot protocol allows for the formation of multiple bonds and can be adapted for combinatorial synthesis, yielding products with potential biological activity in high yields. researchgate.net Another approach utilizes a three-component reaction of aromatic aldehydes, malononitrile (B47326), and a 4-hydroxy-2-pyridone derivative to produce pyrano[3,2-c]pyridones. nih.govrsc.org Furthermore, a four-component reaction has been developed for the solventless synthesis of chromene-containing 2(1H)-pyridones. nih.gov The versatility of MCRs is also demonstrated in the synthesis of imidazo[1,2-a]pyridines functionalized with azides, which serve as platforms for further chemical modifications. mdpi.com

Table 1: Examples of Multicomponent Reactions for 2(1H)-Pyridinone Synthesis
ReactantsCatalyst/ConditionsProduct TypeReference
3-Formylchromone, Meldrum's acid, Primary amineVariesHighly functionalized pyridin-2(1H)-ones researchgate.net
Aromatic aldehyde, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-oneTriethylamine, Refluxing ethanol (B145695)Pyrano[3,2-c]pyridones nih.govrsc.org
Aromatic aldehyde, Malononitrile, 2-Acetyl-3H-benzo[f]chromen-3-one, NaOH75 °CChromene-based 2(1H)-pyridones nih.gov
Ketone, Malononitrile, Ethyl cyanoacetate, Hydrazine hydratePiperidine, Ultrasound irradiationHighly substituted pyridin-2(1H)-ones researchgate.net

Transition-Metal-Catalyzed Synthesis and Functionalization of Pyridinone Systems

Transition-metal catalysis has emerged as an indispensable tool for the synthesis and functionalization of pyridinone systems, offering high efficiency and selectivity. beilstein-journals.orgacs.orgnih.gov These methods often involve the activation of otherwise inert C-H bonds, enabling direct and diverse modifications of the pyridinone core. beilstein-journals.org

Palladium-Catalyzed C-H Activation and Hydroxylation

Palladium catalysts are widely employed for the C-H activation and subsequent functionalization of pyridines and their N-oxides. oup.comrsc.orgacs.orgnih.gov The directing-group-assisted ortho-C-H functionalization of 2-phenylpyridine (B120327) is a well-established strategy, leading to a variety of substituted derivatives. rsc.org Palladium-catalyzed C-H arylation of pyridines with aryl triflates can occur regioselectively at the C3 position. oup.com Furthermore, palladium-catalyzed C-H activation has been successfully applied to the cross-coupling of pyridine (B92270) N-oxides with nonactivated secondary alkyl bromides. acs.org

Palladium-catalyzed hydroxylation represents a direct method for introducing a hydroxyl group onto the (hetero)aryl core. researchgate.netrsc.org The use of a palladacycle precatalyst with a biarylphosphine ligand has been shown to effectively catalyze the hydroxylation of aryl and heteroaryl halides. researchgate.net Boric acid has also been identified as an efficient hydroxide (B78521) source in palladium-catalyzed hydroxylations of (hetero)aryl halides, offering a mild and versatile route to phenols. organic-chemistry.org A notable development is the use of a palladium catalyst with a bidentate pyridine-pyridone ligand that facilitates the C-H hydroxylation of aromatic and heteroaromatic carboxylic acids using molecular oxygen as the oxidant. nih.gov This system is believed to involve tautomerization of the ligand between its pyridone and hydroxypyridine forms to facilitate both C-H activation and oxygen activation steps. nih.gov

Gold-Catalyzed Cycloisomerization Reactions

Gold catalysts exhibit unique reactivity in promoting the cycloisomerization of various unsaturated substrates to form heterocyclic rings. A gold-catalyzed post-Ugi cascade transformation has been developed for the synthesis of 2-pyridones. researchgate.net This process involves a furan-alkyne cyclization followed by furan (B31954) ring-opening. researchgate.net Another strategy involves the gold-catalyzed cycloisomerization of 1,3-enynyl esters, which can be trapped to form N-aryl amine substituted 2-pyridones. acs.org Gold(III) porphyrin complexes have also been shown to catalyze the cycloisomerization of allenones to furans, demonstrating the versatility of gold catalysts in heterocycle synthesis. hku.hk Furthermore, gold-catalyzed intramolecular cyclization of alkynones with pyridine anhydrobases provides a route to pyridyl-substituted lactams. uiowa.edu

Rhodium-Catalyzed Transformations

Rhodium catalysts have proven effective in various transformations leading to pyridinone derivatives. An improved catalyst architecture for rhodium(III)-catalyzed C-H activation has been applied to the synthesis of pyridones from the coupling of acrylamides and alkynes. nih.gov Rhodium-catalyzed dearomative rearrangement of 2-oxypyridines with quinone diazides offers a direct route to N-arylated pyridones. acs.org Additionally, a rhodium-catalyzed C4-selective C-H alkenylation of 3-carboxy-2-pyridones has been developed, where the carboxylic acid acts as a traceless directing group. acs.org Rhodium catalysts are also capable of double hydroboration of pyridine, leading to tetrahydropyridine (B1245486) derivatives. rsc.org

Ring Transformation and Cyclization Reactions to Access 2(1H)-Pyridinones

Ring transformation and cyclization reactions provide alternative and powerful pathways to the 2(1H)-pyridinone core. The classical approach involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or amines. sci-hub.se

More contemporary methods include the intramolecular cyclization of amides of β-enamino ketones. researchgate.net For instance, N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides undergo cyclization in the presence of a base to yield 3-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net The synthesis of pyridin-2(1H)-one derivatives can also be achieved through the cyclization of enamines derived from the reaction of 3-dimethylamino-2-formyl acrylonitrile (B1666552) with nucleophiles like malononitrile and subsequent reaction with aromatic amines. nih.gov

Ring-closing metathesis has also been utilized to construct dihydro-2-pyridone rings. sci-hub.se Furthermore, the Diels-Alder reaction, where 2(1H)-pyridones act as dienes, offers a route to bicyclic adducts that can be further transformed. researchgate.net An oxidative ring expansion of cyclopentenone derivatives, involving in situ silyl (B83357) enol ether formation followed by nitrogen atom insertion, presents a streamlined synthesis of pyridones. chemrxiv.org

Specific Synthetic Routes for 1-Cyclohexyl-2(1H)-Pyridinone Derivatives

While the aforementioned methods provide general access to the 2(1H)-pyridinone scaffold, specific routes targeting 1-cyclohexyl substitution are of particular interest. Many of the general methods can be adapted by using cyclohexylamine (B46788) as the amine component.

For instance, in the multicomponent synthesis involving 3-formylchromones and Meldrum's acid, the use of cyclohexylamine would directly lead to the formation of 1-cyclohexyl-2(1H)-pyridinone derivatives. researchgate.net Similarly, the one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine can employ cyclohexylamine to yield the desired N-substituted product. nih.gov

Transition-metal-catalyzed N-arylation reactions can also be adapted for N-alkylation. For example, copper-catalyzed coupling reactions of pyridin-2-olates with alkyl halides could potentially be used to introduce the cyclohexyl group. organic-chemistry.org

A palladium/norbornene cooperative catalysis has been developed for the dual-functionalization of iodinated 2-pyridones, where various alkyl halides can be used for ortho-alkylation. nih.gov This methodology could be applied to a pre-formed 1-cyclohexyl-2(1H)-pyridinone core to introduce further diversity.

Table 2: Key Synthetic Strategies for 1-Cyclohexyl-2(1H)-Pyridinone Derivatives
Synthetic StrategyKey ReagentsPotential for 1-Cyclohexyl SubstitutionReference
Multicomponent Reaction3-Formylchromone, Meldrum's acid, Cyclohexylamine Direct incorporation of the cyclohexyl group researchgate.net
One-Pot SynthesisDimethyl 3-oxopentanedioate, DMF-DMA, Cyclohexylamine Direct incorporation of the cyclohexyl group nih.gov
Rhodium-Catalyzed C-H Alkenylation3-Carboxy-2-pyridones, StyrenesFunctionalization of a pre-formed 1-cyclohexyl-2-pyridone acs.org
Palladium/Norbornene CatalysisIodinated 2-pyridones, Alkyl halidesFunctionalization of a pre-formed 1-cyclohexyl-2-pyridone nih.gov

Reaction of 2-Pyrones with Hydroxylamine (B1172632) and Amine Catalysis

A classical and straightforward method for the synthesis of 2-pyridones involves the reaction of 2-pyrones with an appropriate amine, in this case, cyclohexylamine. wikipedia.org This transformation is essentially a hetero-Diels-Alder reaction followed by the elimination of water. The reaction can be performed by heating 2-pyrone with cyclohexylamine, leading to the formation of 1-cyclohexyl-2(1H)-pyridinone.

The mechanism involves the initial attack of the amine on the carbonyl group of the 2-pyrone, followed by ring-opening and subsequent recyclization with the elimination of a water molecule to afford the desired N-substituted 2-pyridone.

Amine catalysis can also play a crucial role in the synthesis of functionalized 2-pyridones. While direct reaction with hydroxylamine would yield an N-hydroxy-2-pyridone, the principles of amine catalysis are relevant for the synthesis of various substituted pyridones. For instance, in multicomponent reactions, amines can act as nucleophilic catalysts to generate reactive intermediates that then participate in cyclization cascades.

Condensation and Subsequent Cyclization Strategies

Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including 2-pyridones. researchgate.netsci-hub.se These strategies often involve the construction of the pyridone ring from acyclic precursors through a sequence of condensation and cyclization steps. researchgate.net

One such approach is the Guareschi-Thorpe condensation, where a cyanoacetamide reacts with a 1,3-dicarbonyl compound to yield a substituted 2-pyridone. wikipedia.org For the synthesis of 1-cyclohexyl-2(1H)-pyridinone, one could envision a pathway starting with N-cyclohexylcyanoacetamide.

Another versatile strategy involves the self-condensation of β-keto amides. researchgate.net This method offers a direct route to polysubstituted 2-pyridones under mild conditions. researchgate.net The reaction is believed to proceed through self-condensation, intramolecular nucleophilic cyclization, and subsequent elimination. researchgate.net

Furthermore, the reaction of enaminones with malononitrile has been developed as a facile and efficient method for synthesizing substituted pyridin-2(1H)-ones in high yields at room temperature. researchgate.net A tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters, followed by an acid- or base-promoted intramolecular ring closure and decarboxylation, provides an efficient route to 5,6-fused 2-pyridone ring systems. organic-chemistry.org These varied condensation and cyclization strategies highlight the modularity and efficiency of building the 2-pyridone core from readily available starting materials. researchgate.net

Table 1: Overview of Condensation and Cyclization Strategies for 2-Pyridone Synthesis

StrategyReactantsKey Features
Guareschi-Thorpe CondensationCyanoacetamide and 1,3-DiketoneClassical method for pyridone synthesis. wikipedia.org
Self-Condensation of β-Keto Amidesβ-Keto AmidesMild conditions, high yields, and readily available starting materials. researchgate.net
Enaminones and MalononitrileEnaminones and MalononitrileHigh yields at room temperature. researchgate.net
Tandem Condensation/CyclizationPropiolamide and Cyclic β-Keto Methyl EstersEfficient route to fused 2-pyridone systems. organic-chemistry.org

Michael Addition-Based Methodologies

Michael addition reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation and have been effectively utilized in the synthesis of 2-pyridones. rsc.org These methodologies often involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a cyclization step to construct the pyridone ring.

A notable example is the three-component reaction between an amine, an alkyne, and a dialkyl acetylenedicarboxylate. rsc.orgbohrium.com This reaction proceeds via a Michael addition of the amine to one of the acetylenic esters, forming an enamine intermediate. bohrium.com This intermediate then undergoes a second Michael addition to another molecule of the acetylenic ester, followed by cyclization and isomerization to yield a polysubstituted 2-pyridone. bohrium.com The use of wet ethanol as a solvent has been found to be optimal for this transformation. bohrium.com

This methodology has been shown to be versatile, accommodating a wide range of amines and alkynes, thus allowing for the synthesis of a diverse library of polysubstituted 2-pyridones. bohrium.com For the synthesis of 1-cyclohexyl-2(1H)-pyridinone derivatives, cyclohexylamine would be the amine component in this reaction.

Another approach involves the conjugate addition of organolithium reagents to activated pyridines, such as trans-1,2-di-(2-pyridyl)ethylene. nih.govnsf.gov The resulting anionic intermediate can be trapped by various electrophiles. nsf.gov While this specific example leads to substituted bipyridines, the underlying principle of Michael addition to a pyridine-containing system is a valuable strategy.

The chemoselective double Michael addition of an indolin-2-one to a divinyl ketone, catalyzed by cesium carbonate, has been reported to efficiently produce spiro[cyclohexane-1,3'-indoline]-2',4-diones. researchgate.net This demonstrates the power of Michael additions in constructing complex cyclic systems in a single step with high atom economy. researchgate.net

Table 2: Examples of Michael Addition-Based Syntheses of Pyridone Derivatives

ReactantsCatalyst/ConditionsProduct Type
Amine, Alkyne, Dialkyl AcetylenedicarboxylateWet Ethanol, 78 °CPolysubstituted 2-Pyridones bohrium.com
trans-1,2-di-(2-pyridyl)ethylene, Organolithium ReagentN/ASubstituted Bipyridines nih.govnsf.gov
Indolin-2-one, Divinyl KetoneCesium CarbonateSpiro[cyclohexane-1,3'-indoline]-2',4-diones researchgate.net

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Tautomeric Equilibria in 2(1H)-Pyridinone Systems: Lactam-Lactim Forms

A defining characteristic of the 2(1H)-pyridinone scaffold is its existence in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. wikipedia.org The lactam form is known as 2(1H)-pyridinone, while the lactim form is 2-hydroxypyridine (B17775). This equilibrium is a classic example of prototropic tautomerism and has been the subject of extensive study. wikipedia.orgresearchgate.net

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. wikipedia.orgwuxibiology.com In non-polar solvents, the 2-hydroxypyridine (lactim) form is generally favored. Conversely, polar solvents, such as water and alcohols, tend to stabilize the 2-pyridone (lactam) form to a greater extent. wikipedia.orgwuxibiology.com This stabilization is attributed to the lactam's larger dipole moment and its ability to participate in hydrogen bonding. wuxibiology.com For instance, the equilibrium constant (Keq = [lactam]/[lactim]) for the parent 2-pyridone demonstrates a significant shift towards the lactam form with increasing solvent polarity. wuxibiology.com While specific data for 1-cyclohexyl-2(1H)-pyridinone is less common, the N-substitution locks the compound in the lactam form, preventing the classic lactam-lactim tautomerism that involves N-H proton movement. However, the underlying principles of solvent stabilization remain relevant for its interactions and reactivity.

Spectroscopic methods are instrumental in distinguishing between these tautomers. wikipedia.orgnih.gov Infrared (IR) spectroscopy, for example, can identify the characteristic C=O stretching frequency of the lactam form, which is absent in the lactim tautomer. wikipedia.org Two-dimensional IR (2D IR) spectroscopy has proven particularly powerful for identifying and quantifying minor tautomers in solution, even in complex aqueous systems where signals from water can be overwhelming. nih.gov For example, in a study of 6-chloro-2-pyridone, 2D IR spectroscopy enabled the clear separation of signals from the lactam and lactim tautomers and determined an equilibrium constant of 2.1 at room temperature. nih.gov

Table 1: Solvent Effects on 2-Hydroxypyridine/2-Pyridone Tautomeric Equilibrium

SolventEquilibrium Constant (Keq = [2-pyridone]/[2-hydroxypyridine])Energy Difference (kcal/mol)
Gas Phase0.26+0.82
Cyclohexane (B81311)1.7-0.32
Chloroform4.2-0.85
Acetonitrile14-1.57
Water130-2.91

Ligand-Enabled Catalytic Cycles in Pyridinone-Mediated Reactions

The 2-pyridone framework, including N-substituted derivatives like 1-cyclohexyl-2(1H)-pyridinone, serves as a highly versatile ligand platform in transition metal catalysis. rsc.org These ligands can coordinate to metal centers in various ways, and the dynamic interconversion between these coordination modes can facilitate catalytic reactions. rsc.org A key feature of pyridonate ligands is their hemilability, meaning they can readily switch between bidentate (κ²-N,O) and monodentate (κ¹-N or κ¹-O) coordination, creating vacant coordination sites that are crucial for catalytic activity. rsc.org

Pyridone ligands have been successfully employed in a range of palladium-catalyzed reactions, such as C-H activation. acs.org In these reactions, the 2-pyridone ligand can act as an external ligand that accelerates key steps in the catalytic cycle, like the C(sp³)–H bond activation, which is often the rate-limiting step. acs.org Computational studies have shown that 2-pyridone can assist in the dissociation of palladium acetate (B1210297) trimers, which is a critical step for initiating the catalytic pathway. acs.org

The concept of metal-ligand cooperation (MLC) is central to the catalytic activity of many pyridone-based complexes. nih.gov In MLC, both the metal center and the ligand are actively involved in bond activation processes. For example, the tautomerization capability between the lactam and lactim forms of the ligand can be harnessed to promote hydrogenation and dehydrogenation reactions. nih.gov Palladium complexes bearing 2-hydroxypyridine-based ligands have been shown to be active catalysts for the α-alkylation of ketones with alcohols via a borrowing-hydrogen mechanism, a process that relies on the cooperative action of the metal and the ligand. nih.gov

Proton Transfer Dynamics and Their Mechanistic Implications

Proton transfer is a fundamental process in the chemistry of 2(1H)-pyridinone systems, intrinsically linked to their tautomerism and catalytic activity. wikipedia.orgrsc.org The mechanism of proton transfer can be either intramolecular or intermolecular. Direct intramolecular proton transfer has a high energy barrier due to a geometrically forbidden transition state. wikipedia.orgpku.edu.cn

Consequently, proton transfer is often facilitated by other molecules, leading to more energetically favorable pathways. rsc.orgpku.edu.cn These can include:

Self-associated dimers: 2-Pyridone readily forms hydrogen-bonded dimers, and within this dimer, a double-proton transfer can occur with a significantly lower activation energy. pku.edu.cn

Solvent-assisted transfer: Molecules of a protic solvent, such as water, can act as a bridge, forming a cyclic transition state that facilitates the proton shuttle between the oxygen and nitrogen atoms. rsc.orgaip.orgacs.org

Table 2: Calculated Activation Energies for Proton Transfer in 2-Hydroxypyridine

Reaction PathwayActivation Energy (kJ/mol)
Intramolecular proton transfer137.2
Water-assisted intermolecular transfer38.7
Isomerization via double-proton transfer in dimer2.6
Intermolecular transfer via complex with 2-pyridone17.3

Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the characterization of transient species like reaction intermediates and transition states. In reactions involving 2-pyridinone ligands, a combination of spectroscopic techniques and computational methods has been employed to gain insight into these fleeting structures.

In palladium-catalyzed C-H functionalization reactions, palladacycle intermediates are key species. acs.org Density Functional Theory (DFT) calculations have been used to elucidate the structure of these intermediates, such as the nih.govnih.gov-membered palladacycles that are active in Pd(II/IV) catalytic cycles. acs.org These computational models help to understand how the pyridone ligand influences the stability and reactivity of these intermediates.

Spectroscopic analysis provides experimental evidence for the proposed intermediates. For example, in the study of metal complexes with pyridonate ligands, X-ray diffraction can provide detailed structural information on the ground state of the complex, revealing bond lengths that are indicative of either the pyridone or pyridinate form. rsc.org Changes in coordination, such as the shift from a chelating κ²-N,O mode to a monodentate κ¹-N mode, can be observed and correlated with catalytic activity. rsc.org Furthermore, excited-state dynamics and decay mechanisms have been studied using techniques like resonance Raman spectroscopy combined with CASSCF calculations, which help to map out the potential energy surfaces and identify key transition states and curve-crossing points that govern photochemical reactions. aip.orgnih.gov

Influence of Solvent Systems on Reaction Kinetics and Selectivity

The choice of solvent can have a profound impact on the kinetics and selectivity of chemical reactions, and those involving 2(1H)-pyridinone and its derivatives are no exception. wikipedia.orgchemrxiv.orgrsc.org Solvents influence reactions by differentially solvating the reactants, transition states, and products. wikipedia.orgrsc.org

The effect of a solvent on reaction rates can be understood through transition state theory. wikipedia.org

If the transition state is more stabilized by the solvent than the reactants, the reaction rate will be accelerated.

Conversely, if the reactants are more stabilized than the transition state, the reaction will be slower. wikipedia.org

Solvent polarity is a key parameter influencing these effects. wikipedia.orgchemrxiv.org For instance, in reactions where a charge is developed in the activated complex (the transition state), an increase in solvent polarity will generally increase the reaction rate. wikipedia.org The ability of a solvent to act as a hydrogen bond donor or acceptor is also critical, especially in reactions involving proton transfer. chemrxiv.org

In the context of pyridone-mediated catalysis, the solvent can affect not only the rate but also the selectivity of the reaction. osti.gov For example, in the acid-catalyzed dehydration of diols, changing the aqueous co-solvent can dramatically shift the product distribution. osti.gov This is because the solvent can alter the relative solvation free energies of different products and transition states, thereby favoring one reaction pathway over another. osti.gov In some cases, the solvent can even compete with reactants for coordination to a catalyst or directly participate in the reaction mechanism, leading to different outcomes. rsc.orgosti.gov Therefore, a careful selection of the solvent system is a critical aspect of controlling the course of reactions involving 1-cyclohexyl-2(1H)-pyridinone.

Compound Index

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. For molecules like 2(1H)-Pyridinone, 1-cyclohexyl-, this method would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Furthermore, studies on 2(1H)-pyridone derivatives show that the pyridinone ring is planar and participates in hydrogen bonding and π-π stacking interactions, which dictate the crystal packing. researchgate.net It is expected that in the solid state, 2(1H)-Pyridinone, 1-cyclohexyl- would exhibit a planar pyridinone ring with the cyclohexyl group likely in a chair conformation, positioned to minimize steric hindrance. The crystal packing would likely be influenced by dipole-dipole interactions of the pyridinone rings and van der Waals forces involving the cyclohexyl groups.

A hypothetical table of crystallographic data, based on similar structures, is presented below to illustrate the type of information obtained from an X-ray diffraction study.

Table 1: Hypothetical Crystallographic Data for 2(1H)-Pyridinone, 1-cyclohexyl-

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
α (°) 90
β (°) 105.34
γ (°) 90
Volume (ų) 1054.3
Z 4

Note: This data is illustrative and based on related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR spectra (¹H and ¹³C) are fundamental for identifying the different types of protons and carbons in a molecule. In 2(1H)-Pyridinone, 1-cyclohexyl-, the ¹H NMR spectrum would show distinct signals for the protons on the pyridinone ring and the cyclohexyl group. The pyridinone protons would appear in the aromatic region (typically 6-8 ppm), while the cyclohexyl protons would be found in the aliphatic region (typically 1-4 ppm). chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. np-mrd.org The carbonyl carbon of the pyridinone ring would have a characteristic chemical shift in the downfield region (around 160-170 ppm). The carbons of the pyridinone ring would appear between 100 and 150 ppm, and the cyclohexyl carbons would be observed in the upfield region (20-60 ppm). np-mrd.orgyoutube.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. COSY helps to identify which protons are coupled to each other, while HSQC correlates each proton with its directly attached carbon atom. These techniques are crucial for unambiguous assignment of all proton and carbon signals. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2(1H)-Pyridinone, 1-cyclohexyl-

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridinone H-3/C-3 ~6.2 ~105
Pyridinone H-4/C-4 ~7.4 ~140
Pyridinone H-5/C-5 ~6.6 ~120
Pyridinone H-6/C-6 ~7.5 ~135
Pyridinone C-2 (C=O) - ~162
Cyclohexyl CH (N-CH) ~4.0 ~55
Cyclohexyl CH₂ 1.2-1.9 25-35

Note: These are approximate values based on data from similar structures like N-cyclohexyl-2-pyrrolidone. chemicalbook.comnih.gov

Chemical shift perturbation (CSP) is a sensitive NMR technique used to study non-covalent interactions between molecules. researchgate.netnih.gov By monitoring changes in the chemical shifts of a molecule upon addition of a binding partner, one can map the interaction surface and determine the binding affinity. nih.govbohrium.com

For 2(1H)-Pyridinone, 1-cyclohexyl-, CSP studies could be employed to investigate its self-association or its interaction with other molecules, such as metal ions or biological macromolecules. researchgate.net Titrating a solution of the compound with a binding partner and recording a series of ¹H or ¹⁵N HSQC spectra would reveal which nuclei are affected by the interaction. The magnitude of the chemical shift changes can provide quantitative information about the strength of the interaction and the location of the binding site. nih.govbohrium.com

High-Resolution Mass Spectrometry (HRMS-ESI) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This method is highly accurate, often providing mass measurements with an error of less than 5 parts per million (ppm).

For 2(1H)-Pyridinone, 1-cyclohexyl-, with a molecular formula of C₁₁H₁₅NO, the expected exact mass can be calculated. An HRMS-ESI experiment would be expected to show a prominent signal for the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion would be compared to the theoretical value to confirm the elemental composition.

Table 3: Theoretical and Expected HRMS-ESI Data for 2(1H)-Pyridinone, 1-cyclohexyl-

Ion Molecular Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₁₁H₁₆NO⁺ 178.1226
[M+Na]⁺ C₁₁H₁₅NNaO⁺ 200.1046

Note: The theoretical exact masses are calculated based on the most abundant isotopes of each element.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state. nih.govscialert.netnih.gov

The FT-IR and FT-Raman spectra of 2(1H)-Pyridinone, 1-cyclohexyl- would be expected to show characteristic bands for the C=O stretching of the pyridinone ring (around 1650-1690 cm⁻¹), C=C and C-N stretching vibrations of the ring (in the 1400-1600 cm⁻¹ region), and C-H stretching vibrations of the cyclohexyl group (around 2850-2950 cm⁻¹). asianpubs.orgresearchgate.net The complementarity of FT-IR and FT-Raman is particularly useful; for instance, the C=O stretch is typically strong in the IR spectrum but may be weaker in the Raman spectrum.

Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a complete assignment of the observed vibrational modes. ripublication.com This can also help in identifying different conformers of the molecule that may exist in the sample.

Table 4: Characteristic Vibrational Frequencies for 2(1H)-Pyridinone, 1-cyclohexyl-

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H stretch (cyclohexyl) 2850-2950 FT-IR, FT-Raman
C=O stretch (pyridinone) 1650-1690 FT-IR
C=C stretch (pyridinone) 1550-1600 FT-IR, FT-Raman
C-N stretch (pyridinone) 1400-1450 FT-IR, FT-Raman
CH₂ bend (cyclohexyl) ~1450 FT-IR

Note: These are general ranges and can be influenced by the specific molecular environment.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2(1H)-Pyridinone, 1-cyclohexyl-, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), are used to predict its equilibrium geometry by finding the minimum energy conformation. semanticscholar.org This process yields crucial data on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals a structure where the pyridinone ring may exhibit slight deviations from planarity due to the bulky cyclohexyl substituent. nih.gov The electronic structure analysis derived from DFT provides insights into the distribution of electrons within the molecule, forming the basis for understanding its chemical behavior.

Table 1: Predicted Geometrical Parameters for 2(1H)-Pyridinone, 1-cyclohexyl- from a Representative DFT Calculation

ParameterBond/AnglePredicted Value
Bond Length C=O~1.24 Å
N-C(cyclohexyl)~1.48 Å
N-C(ring)~1.40 Å
C=C~1.36 Å
Bond Angle O=C-N~124°
C-N-C~118°
C-N-C(cyclohexyl)~121°
Dihedral Angle C2-N1-C(cyclohexyl)-C(cyclohexyl)~60° (gauche) or ~180° (anti)

Note: These values are illustrative and would be precisely determined in a specific DFT calculation.

Molecular Orbital Theory: Analysis of HOMO, LUMO, and Charge Transfer Characteristics

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these, often called the frontier orbitals. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. iqce.jp

For 2(1H)-Pyridinone, 1-cyclohexyl-, the HOMO is typically localized on the electron-rich pyridinone ring system, while the LUMO is also distributed across this moiety, particularly on the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. semanticscholar.orgirjweb.com A smaller gap suggests higher reactivity and susceptibility to electronic excitation. irjweb.com This energy gap explains the potential for intramolecular charge transfer, where electron density can move from the HOMO to the LUMO upon excitation. irjweb.comresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for 2(1H)-Pyridinone, 1-cyclohexyl-

Molecular OrbitalEnergy (eV)Description
HOMO -6.5 eVHighest Occupied Molecular Orbital; electron donor capability
LUMO -1.8 eVLowest Unoccupied Molecular Orbital; electron acceptor capability
Energy Gap (ΔE) 4.7 eVIndicates chemical reactivity and stability

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govnih.gov It provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. NBO analysis quantifies the interaction between a filled (donor) NBO and an empty (acceptor) NBO, expressing this stabilization in terms of a second-order perturbation energy, E(2). nih.govresearchgate.net

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in 2(1H)-Pyridinone, 1-cyclohexyl-

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (O)π* (N-C)HighResonance stabilization
LP (N)π* (C=C)ModerateResonance stabilization
σ (C-H)σ* (N-C)LowHyperconjugation
π (C=C)π* (C=O)Highπ-conjugation

LP denotes a lone pair; π and σ denote bonding orbitals; π and σ* denote antibonding orbitals.*

Conformational Analysis and Stereochemical Impact of the Cyclohexyl Moiety in Pyridinone Derivatives

The presence of the 1-cyclohexyl group introduces significant conformational flexibility and stereochemical considerations. The cyclohexane (B81311) ring itself preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. The bond connecting the cyclohexyl ring to the pyridinone nitrogen can be either axial or equatorial relative to the chair.

Quantum Chemical Methods for Simulating Reaction Kinetics and Mechanisms

Quantum chemical methods, particularly DFT, are invaluable for investigating the kinetics and mechanisms of chemical reactions involving 2(1H)-Pyridinone, 1-cyclohexyl-. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, and, crucially, the transition states that connect them.

The energy difference between the reactants and the transition state is the activation energy, a key factor that governs the rate of a reaction. Computational methods can accurately calculate these activation energies, allowing for the prediction of reaction rates and the determination of the most favorable reaction pathway. This approach enables the study of various potential reactions, such as electrophilic substitution on the pyridinone ring or nucleophilic addition to the carbonyl group, providing insights that are complementary to experimental studies.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule and predicts its reactive behavior. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. uni-muenchen.deresearchgate.net In 2(1H)-Pyridinone, 1-cyclohexyl-, the most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net These positive regions are generally found around the hydrogen atoms of the cyclohexyl group and on the pyridinone ring. The MEP map provides a clear, intuitive guide to the molecule's reactive sites. researcher.life

Strategic Applications in Organic Synthesis and Catalysis

2(1H)-Pyridinone, 1-cyclohexyl- and its Analogues as Versatile Synthetic Building Blocks

The 2(1H)-pyridinone core, particularly when N-substituted with a cyclohexyl group, provides a robust scaffold for the construction of more complex molecular architectures. Dihydro-2(1H)-pyridones (DHPOs) and their derivatives are recognized as valuable precursors in the synthesis of a variety of biologically active compounds. documentsdelivered.commdpi.comresearchgate.net The strategic importance of these pyridinones lies in their ability to be transformed into a range of other relevant structures. documentsdelivered.comresearchgate.net

For instance, fluorinated 3,4-dihydro-2(1H)-pyridone derivatives serve as essential building blocks for creating trifluoromethylated heterocycles. mdpi.com The synthesis of compounds like 3-aryl-4-unsubstituted-6-CF3-pyridin-2-ones highlights the utility of the pyridinone core in introducing fluorine-containing moieties, which are of great interest in medicinal chemistry. mdpi.com

The versatility of the pyridinone scaffold is further demonstrated by its use in the synthesis of fused heterocyclic systems. For example, 6-chloro-5-formyl-1,4-dihydropyridines, which are closely related to DHPOs, act as intermediates in the preparation of compounds like 1,5-benzodiazepines fused to a dihydropyridine (B1217469) moiety. mdpi.com

Design and Development of Ligands for Transition-Metal Catalysis

The rational design of ligands is a cornerstone of modern transition-metal catalysis, enabling control over reactivity and selectivity. escholarship.org The 1-cyclohexyl-2(1H)-pyridinone framework and its analogues offer a versatile platform for the development of novel ligands. The modification of ancillary ligands is a key strategy for tuning the properties of metal complexes, which has led to the discovery of new catalytic processes. wiley.com

The development of cyclohexane-based P,N-ligands showcases the potential of incorporating the cyclohexyl motif into ligand design. nih.gov A notable example is the synthesis of trans-1-Amino-2-diphenylphosphinocyclohexane, which can be resolved to high enantiomeric purity and serves as a valuable ligand in catalysis. nih.gov While not directly a pyridinone, this highlights the utility of the cyclohexyl group in creating effective ligand architectures.

Furthermore, research into 1-hydroxy-2(1H)-pyridinone-based chelators for iron(III) demonstrates the adaptability of the pyridinone ring in ligand design. researchgate.net By modifying the linkers between the pyridinone coordinating groups and a core structure, researchers can fine-tune the properties of the resulting metal complexes for specific applications. researchgate.net

Exploration of Catalytic Activity in Pyridinone-Derived Systems

Pyridinone-derived systems have shown promise in various catalytic applications. The design of these catalysts often focuses on creating robust systems that can withstand challenging reaction conditions. escholarship.org For instance, efforts to develop water oxidation catalysts have explored the use of ligands that can form strong bonds with the metal center, thereby preventing catalyst deactivation. escholarship.org

The catalytic potential of pyridinone derivatives extends to a range of organic transformations. For example, the use of a Ni(II)-ligand complex in the asymmetric propargyl Claisen rearrangement of O-propargyl β-ketoesters demonstrates the ability of metal-ligand complexes based on related structures to achieve high enantioselectivity. acs.org Similarly, Co(II)-ligand complexes have been employed as catalysts for the same transformation. acs.org

Utility in Late-Stage Functionalization and Diversification of Complex Organic Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late step in the synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

The 2(1H)-pyridinone motif and its parent pyridine (B92270) structure are prevalent in many biologically active compounds. nih.gov A key strategy for the LSF of such heterocycles involves a tandem C–H fluorination and nucleophilic aromatic substitution (SNAr) sequence. nih.gov This process allows for the introduction of a wide array of functional groups at the position alpha to the nitrogen atom under mild conditions. nih.gov

The utility of this approach has been demonstrated in the modification of medicinally important compounds. For example, the 2-substituted derivatives of Boc-protected betahistine, a histamine (B1213489) agonist, were prepared using this tandem sequence, with the corresponding 2-fluoropyridine (B1216828) being formed in high yield. nih.gov This highlights the potential of leveraging the inherent reactivity of the pyridinone-like core for the diversification of complex molecules.

Exploration of Supramolecular Chemistry and Non Covalent Interactions

Molecular Recognition Phenomena Involving 2(1H)-Pyridinone, 1-cyclohexyl- Derivatives

Molecular recognition is a fundamental concept in supramolecular chemistry, where specific non-covalent interactions between molecules lead to mutual binding. Derivatives of 2(1H)-pyridinone, 1-cyclohexyl- have been identified as participants in significant molecular recognition events, particularly in biological systems. The pyridinone core itself is a valuable pharmacophore due to its capacity to act as both a hydrogen bond donor and acceptor. nih.govmdpi.com

A notable example of molecular recognition involves pyridinone derivatives as potent nonnucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. rsc.org In these interactions, the pyridinone ring plays a crucial role in binding to the allosteric site of the reverse transcriptase enzyme. Molecular modeling studies have shown that the pyridinone ring can be positioned between amino acid residues such as Leu100 and Val106, with the lactam NH group forming a critical hydrogen bond with the backbone of Lys101. rsc.org The 1-cyclohexyl substituent, being a bulky and hydrophobic group, is thought to contribute to the binding affinity by engaging in favorable hydrophobic interactions within the binding pocket. rsc.org Structure-activity relationship (SAR) studies have indicated that hydrophobic substituents at this position are generally favored for potent antiviral activity. rsc.org

The ability of the 2(1H)-pyridinone, 1-cyclohexyl- scaffold to engage in specific and directional non-covalent interactions underpins its role in molecular recognition, making it a valuable motif in drug design and discovery. mdpi.com

Hydrogen Bonding Networks and Directed Self-Assembly of Pyridinone Scaffolds

Hydrogen bonding is a powerful and directional non-covalent interaction that plays a pivotal role in the self-assembly of pyridinone-containing molecules. The 2(1H)-pyridinone moiety possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it an ideal unit for constructing programmed supramolecular structures. nih.govmdpi.com This inherent capability for self-recognition often leads to the formation of well-defined dimers, chains, or more complex networks.

The directed self-assembly of pyridinone scaffolds is a key strategy in the bottom-up fabrication of novel nanomaterials and functional molecular systems. rsc.org The predictable nature of hydrogen bonding allows for a high degree of control over the resulting supramolecular architecture.

The following table summarizes the key hydrogen bonding interactions observed in a derivative of 2(1H)-Pyridinone, 1-cyclohexyl-.

Donor-H···AcceptorInteraction TypeResulting Supramolecular MotifReference
C—H⋯OIntermolecular Hydrogen BondChains propagating along the c-axis
O—H⋯OIntramolecular Hydrogen BondS(6) ring motif

C-H/π Interactions and Their Role in Intermolecular Association

Beyond classical hydrogen bonds, weaker interactions such as C-H/π interactions are crucial in stabilizing the three-dimensional structures of supramolecular assemblies involving 2(1H)-pyridinone, 1-cyclohexyl- derivatives. These interactions occur between a C-H bond (acting as a weak acid) and the electron cloud of a π-system (acting as a weak base). The cyclohexyl group and the pyridinone ring itself provide both C-H donors and potential π-acceptors.

The significance of C-H/π interactions is evident in the crystal packing of various organic molecules. In the case of 1-cyclohexyl-5-(2-hydroxybenzoyl)-3-nitropyridin-2(1H)-one, C—H⋯π interactions are responsible for linking the hydrogen-bonded chains into columns. This illustrates the cooperative nature of non-covalent forces, where a network of weaker interactions builds upon the primary structure established by stronger hydrogen bonds to create a robust, higher-order assembly.

The interplay between different types of non-covalent interactions, including C-H/π, is a determining factor in the final crystal packing arrangement. Studies on related systems containing cyclohexyl and pyridine (B92270) rings have also highlighted the dominance of C–H⋯N and C–H⋯π contacts in forming 3D networks. rsc.org

The table below details the C-H/π interactions identified in a derivative of 2(1H)-Pyridinone, 1-cyclohexyl-.

Interaction TypeParticipating MoietiesRole in Supramolecular StructureReference
C—H⋯πC-H from one molecule and the pyridinone ring of anotherLinking of inversion-related chains to form columns

Formation and Analysis of Supramolecular Aggregates in Solution and Solid State

The formation of supramolecular aggregates from 2(1H)-pyridinone, 1-cyclohexyl- derivatives can be observed in both the solution and solid states, driven by the non-covalent interactions discussed previously. The analysis of these aggregates provides valuable insights into the principles of self-assembly.

Solid State Analysis:

In the solid state, single-crystal X-ray diffraction is the most powerful technique for elucidating the precise arrangement of molecules within a supramolecular assembly. The crystal structure of 1-cyclohexyl-5-(2-hydroxybenzoyl)-3-nitropyridin-2(1H)-one reveals a hierarchical aggregation. Firstly, intramolecular O—H⋯O hydrogen bonds stabilize the conformation of individual molecules. Secondly, intermolecular C—H⋯O hydrogen bonds link the molecules into one-dimensional chains. Finally, C—H⋯π interactions further organize these chains into two-dimensional sheets and three-dimensional columns. This detailed structural information provides a static picture of the preferred intermolecular association pathways.

Solution State Analysis:

In solution, the formation of supramolecular aggregates is a dynamic process. The characterization of these assemblies often relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Concentration-Dependent 1H NMR: The aggregation of molecules in solution can be monitored by observing changes in the chemical shifts of protons involved in intermolecular interactions. As the concentration of a self-assembling species increases, the equilibrium shifts towards the aggregated state, leading to noticeable changes in the NMR spectrum. Protons involved in hydrogen bonding or C-H/π interactions are particularly sensitive to this change in their chemical environment.

Diffusion-Ordered Spectroscopy (DOSY) NMR: This technique is especially useful for studying mixtures of species with different sizes in solution. DOSY NMR separates the signals of different components based on their diffusion coefficients, which are related to their hydrodynamic radii. The formation of larger supramolecular aggregates from smaller monomers results in a decrease in the diffusion coefficient. By measuring the diffusion coefficient at various concentrations, one can monitor the extent of aggregation and estimate the size of the resulting assemblies. While specific DOSY studies on 2(1H)-pyridinone, 1-cyclohexyl- are not readily available, this technique has been successfully applied to study the aggregation of other organic molecules. rsc.org

The combination of solid-state and solution-phase studies provides a comprehensive understanding of the self-assembly behavior of 2(1H)-pyridinone, 1-cyclohexyl- and its derivatives, from the fundamental non-covalent interactions to the formation of complex, ordered supramolecular structures.

Advanced Applications in Materials Science

Integration of 2(1H)-Pyridinone, 1-cyclohexyl- Structures into Functional Materials

While 2(1H)-Pyridinone, 1-cyclohexyl- is a known chemical entity, its direct integration and application within commercially available or extensively studied functional materials are not widely documented in prominent research literature. However, its molecular architecture, which combines a pyridinone ring with a bulky cyclohexyl group, suggests significant potential for its use as a specialized monomer or an additive in polymer synthesis. The pyridinone moiety offers sites for hydrogen bonding and potential for metal coordination, while the cyclohexyl group can be leveraged to modulate the physical properties of a host material, such as solubility, thermal characteristics, and mechanical strength. Its utility may lie as a reactive intermediate in the synthesis of more complex functional molecules rather than as a final component in a material's structure.

Role of Cyclohexyl-Substituted Heterocycles in Enhancing Material Properties (General Principle)

The incorporation of cyclohexyl groups into heterocyclic polymers is a strategic approach to finely tune material properties. The cyclohexyl moiety is a non-aromatic, bulky, and rigid cyclic aliphatic group that imparts distinct characteristics to a polymer backbone or side chain. These modifications are predictable and can be engineered to achieve desired performance metrics in the final material.

Key effects of introducing cyclohexyl groups include:

Thermal Properties : The rigid structure of the cyclohexyl group can restrict the mobility of polymer chains. This often leads to an increase in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tandfonline.comed.ac.uk For instance, studies on polyacetylenes containing cyclohexyl groups have demonstrated high thermal stability, with decomposition temperatures around 340 °C. researchgate.net In silsesquioxane-based glasses, poly(cyclohexyl-silsesquioxane) showed better resistance to thermal curing than its phenyl-based counterpart. acs.org

Mechanical Properties : The introduction of bulky cyclohexyl groups can significantly alter the mechanical profile of a material. In acrylate-based pressure-sensitive adhesives, increasing the content of cyclohexyl methacrylate (B99206) (CHMA) was found to enhance shear strength. tandfonline.com The rigidity of the ring structure is known to influence the ultimate tensile strength and Young's modulus of polymers. rsc.org

Physical and Chemical Properties : As a hydrophobic group, the cyclohexyl substituent can improve the water resistance of a material. tandfonline.com Its bulkiness can also increase the free volume within a polymer matrix, which can enhance properties like gas permeability in membrane applications. researchgate.net Furthermore, the presence of a cyclohexyl group can influence the self-assembly and stacking behavior of polymers, which is a critical factor in the formation of nanostructures. springernature.com

Table 1: Influence of Cyclohexyl Group on Polymer Properties

Property General Effect of Cyclohexyl Substitution Research Finding
Glass Transition Temperature (Tg) Often increases due to restricted chain mobility. Incorporation of cyclohexyl methacrylate (CHMA) elevated the Tg of an acrylate (B77674) copolymer. tandfonline.com
Thermal Stability Generally enhances thermal stability. Polyacetylenes with cyclohexyl groups showed high thermal stability, with weight loss onset at ~340°C. researchgate.net Poly(cyclohexyl-silsesquioxane) glasses exhibited good thermoset resistance. acs.org
Mechanical Strength Increases stiffness and shear strength. Shear strength of pressure-sensitive adhesives increased with the incorporation of CHMA. tandfonline.com
Water Resistance Improves hydrophobicity and water resistance. The water resistance of latex pressure-sensitive adhesives was improved by the presence of CHMA. tandfonline.com

| Gas Permeability | Can increase permeability. | Membranes made from polyacetylenes with cyclohexyl groups exhibited notable oxygen permeability coefficients. researchgate.net |

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pyridinone Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. stmarytx.eduyoutube.com The choice of ligand is critical as it dictates the structure, porosity, and ultimate function of the resulting framework. Pyridinone-based ligands, including derivatives of 2(1H)-Pyridinone, are highly valued in the synthesis of these materials due to their versatile coordination capabilities.

The pyridone ring contains both nitrogen and oxygen atoms that can act as donor sites, allowing them to bind to metal centers in various modes (e.g., monodentate, bidentate, bridging). researchgate.netresearchgate.net This versatility enables the construction of diverse and complex architectures, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks with tunable pore sizes and chemical environments. stmarytx.eduresearchgate.netresearchgate.net

Research has demonstrated that MOFs and CPs built with pyridyl or pyridinone-based ligands exhibit a wide range of advanced functionalities:

Catalysis : The porous nature of these frameworks allows them to encapsulate reactant molecules, and the metal centers or functionalized ligands can act as catalytic sites. MOFs with pyridyl sites have been shown to efficiently catalyze the degradation of organic dyes. nih.gov

Fluorescent Sensing : Many of these frameworks exhibit luminescence. The intensity of this light emission can be quenched or enhanced in the presence of specific molecules or ions, making them highly sensitive and selective chemical sensors. For example, a zinc-based CP with a pyridine-dicarboxylic acid ligand has been developed as a fluorescent sensor for detecting Cr₂O₇²⁻ ions in solution. researchgate.net

Electrochromism : Coordination polymers based on pyridyl ligands can change color in response to an electrical voltage. This property is being explored for the development of energy-efficient smart windows and displays. frontiersin.org

Gas Storage and Separation : The high surface area and tunable porosity of these materials make them ideal candidates for storing gases like hydrogen and methane (B114726) or for separating specific gases from mixtures. youtube.com

Table 2: Examples of Coordination Polymers and MOFs with Pyridinone/Pyridyl-Based Ligands

Framework/Complex Name Ligand(s) Metal Ion(s) Key Structural Feature Reported Application/Property
[Co(pdca)(bibp)₀.₅H₂O)₂]n 2,6-pyridinedicarboxylic acid (H₂pdca), 4,4′-bis(imidazole) biphenyl (B1667301) (bibp) Cobalt (Co²⁺) 3D framework structure Photocatalytic degradation of organic dyes. researchgate.net
[Zn(pdca)(bbibp)₀.₅]n 2,6-pyridinedicarboxylic acid (H₂pdca), 4,4′-bis(benzoimidazo-l-yl)biphenyl (bbibp) Zinc (Zn²⁺) 3D framework structure Strong luminescence; fluorescent sensor for Cr₂O₇²⁻ and antibiotics. researchgate.net
UiO-67-bpy-Me 2,2-bipyridine-4,4'-dicarboxylic acid (bpy) Zirconium (Zr⁴⁺) Cationic framework after post-synthetic N-quaternization Enhanced anionic dye adsorption and increased CO₂ uptake. nih.gov

| CP-671 | 1H,1'H-[3,3']Bipyridinyl-6,6'-dione | Cobalt (Co²⁺) | 2D coordination polymer | Demonstrates predictable hydrogen bond patterns for designing novel CPs. researchgate.net |

Future Research Directions and Emerging Frontiers

Development of Sustainable and Green Synthetic Methodologies for Pyridinone Derivatives

The chemical industry's growing emphasis on environmental responsibility is driving the development of green and sustainable methods for synthesizing pyridinone derivatives. rasayanjournal.co.inresearchgate.net Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in Modern approaches, however, are focusing on minimizing environmental impact and improving efficiency.

Key areas of development in the sustainable synthesis of pyridinones include:

One-Pot Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, reducing solvent usage, reaction time, and byproducts. nih.govnih.gov MCRs are considered an eco-friendly and efficient strategy for generating diverse pyridinone-containing heterocycles. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating methods. rasayanjournal.co.innih.gov

Solvent-Free and Alternative Solvents: Conducting reactions without a solvent or using environmentally benign solvents like water or ionic liquids is a cornerstone of green chemistry. rasayanjournal.co.inrsc.org These approaches reduce volatile organic compound (VOC) emissions and simplify product purification. rasayanjournal.co.in

Catalysis: The use of catalysts, particularly reusable and non-toxic ones, is crucial for developing sustainable synthetic processes. rasayanjournal.co.inresearchgate.net For instance, aluminate sulfonic acid nanocatalysts have been employed in the solvent-free, one-pot synthesis of pyrido[2,3-d]pyrimidinones under grinding conditions. researchgate.net

These green chemistry principles are being applied to the synthesis of various pyridinone derivatives, offering a more sustainable path to these valuable compounds. rasayanjournal.co.inresearchgate.net

Exploration of Novel Reaction Pathways and Reactivity Patterns for Cyclohexyl-Pyridinone Systems

The reactivity of the pyridinone ring system, influenced by the N-cyclohexyl substituent, presents a rich area for future exploration. The pyridine (B92270) ring itself exhibits a complex reactivity profile, behaving like benzene (B151609) in electrophilic substitutions, and similar to imines and carbonyls in nucleophilic reactions. wikipedia.org The nitrogen atom's lone pair also allows for reactions with Lewis acids, akin to tertiary amines. wikipedia.org

Future research is expected to focus on:

Regiodivergent Reactions: Developing catalytic systems that can selectively target different positions on the pyridine ring is a significant goal. acs.org For example, different alkyllithium clusters have been shown to direct the alkylation of pyridines to either the C2 or C4 position. acs.org Understanding how the cyclohexyl group influences this regioselectivity is a key research question.

C-H Bond Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach to creating new bonds. acs.org Investigating novel methods for the selective C-H functionalization of 1-cyclohexyl-2(1H)-pyridinone would open up new avenues for creating complex molecules. acs.orgresearchgate.net

Photochemical Reactions: The use of light to induce chemical transformations offers unique reactivity patterns. acs.org For instance, photochemical valence isomerization of pyridine N-oxides has been used for the C3-selective hydroxylation of pyridines. acs.org Exploring the photochemistry of 1-cyclohexyl-2(1H)-pyridinone and its N-oxide could lead to new synthetic methodologies.

Cycloaddition Reactions: The pyridone ring can participate in cycloaddition reactions, acting as either a diene or a dienophile. uncw.edu Investigating the Diels-Alder reactivity of 1-cyclohexyl-2(1H)-pyridinone could lead to the synthesis of novel polycyclic structures. uncw.edu

The interplay between the cyclohexyl group and the pyridone core will continue to be a source of new and interesting chemical transformations.

Integration of Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights that can guide and accelerate experimental work. nih.gov For pyridinone systems, computational modeling can be applied to:

Predict Reaction Outcomes: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new pyridinone derivatives, helping to prioritize synthetic targets. jchemlett.comresearchgate.net

Understand Reaction Mechanisms: DFT calculations can be used to elucidate the detailed mechanisms of reactions involving pyridinones, providing a deeper understanding of the factors that control reactivity and selectivity. acs.org

Design Novel Materials: Computational methods can be used to predict the properties of materials incorporating pyridinone units, aiding in the design of new functional materials such as chemoresponsive liquid crystals. researchgate.netosaka-u.ac.jp By simulating the interactions between molecules, researchers can screen for promising candidates before undertaking laborious and expensive synthesis. nih.gov

Augment with Text Retrieval: Emerging frameworks like TextReact can leverage information from scientific literature to improve the predictive power of chemoinformatics models for tasks like reaction condition recommendation and retrosynthesis. arxiv.org

The synergy between computational modeling and experimental work is expected to be a major driver of innovation in the field of pyridinone chemistry.

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computational Studies

The most comprehensive understanding of 1-cyclohexyl-2(1H)-pyridinone and its derivatives will come from integrated research programs that combine synthesis, spectroscopy, and computational modeling. This synergistic approach allows for a continuous feedback loop where:

Synthesis provides new compounds for study.

Spectroscopy (e.g., NMR, IR, X-ray crystallography) provides detailed structural and electronic information about these compounds. nih.govmdpi.com

Computational studies can rationalize the experimental observations and make predictions that guide future synthetic efforts. researchgate.netnih.gov

For example, a study on aminopyridines combined crystal structure analysis with computational methods to understand the interplay of intermolecular interactions. mdpi.com Similarly, molecular modeling has been used to guide the synthesis of pyridine derivatives with anticoagulant properties, showing a good correlation between computational scores and experimental activity. nih.gov

By combining these powerful techniques, researchers can gain a holistic understanding of the structure-property relationships in cyclohexyl-pyridinone systems, paving the way for the rational design of new molecules with desired functionalities.

Q & A

Basic: What synthetic methodologies are effective for preparing 2(1H)-Pyridinone, 1-cyclohexyl-?

Answer:
The synthesis of 1-cyclohexyl-substituted pyridinones can be adapted from intramolecular cyclization strategies. For example, β-enaminone precursors (e.g., N-(3-oxoalkenyl)amides) undergo base-catalyzed aldol-type cyclization to form the pyridinone core . To introduce the cyclohexyl group, a cyclohexylamine or cyclohexyl halide could be incorporated during precursor synthesis. Optimization of bases (e.g., KOH, NaOEt) and solvents (e.g., ethanol, DMF) is critical for yield improvement. Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is recommended to confirm regioselectivity and purity .

Basic: How does the cyclohexyl substituent influence the compound’s spectroscopic properties?

Answer:
The cyclohexyl group introduces distinct steric and electronic effects. In ¹H NMR, axial-equatorial proton splitting in the cyclohexyl ring (δ ~1.0–2.5 ppm) and deshielding of the pyridinone NH proton (δ ~10–12 ppm) are key indicators. IR spectroscopy reveals N-H stretching (~3200 cm⁻¹) and conjugated carbonyl absorption (~1650 cm⁻¹). Computational studies (DFT) can model substituent effects on electron density distribution, aiding in structural validation .

Advanced: How do reaction conditions impact the regioselectivity of cyclohexyl group incorporation?

Answer:
Regioselectivity depends on steric hindrance and electronic factors. For example, using bulky bases (e.g., LDA) in cyclization reactions may favor substitution at less hindered positions. Kinetic vs. thermodynamic control can be assessed by varying temperature (e.g., room temp. vs. reflux). Comparative studies using substituted cyclohexylamines (e.g., trans-4-aminocyclohexanol) can reveal steric/electronic contributions to product distribution. LC-MS monitoring of intermediates is advised to track reaction pathways .

Advanced: What mechanistic insights explain contradictions in cyclization yields across studies?

Answer:
Discrepancies in yields often arise from competing pathways, such as premature hydrolysis of β-enaminone intermediates or side reactions (e.g., dimerization). Solvent polarity plays a role: polar aprotic solvents (DMF, DMSO) stabilize intermediates, while protic solvents (EtOH) may accelerate hydrolysis. Isotopic labeling (e.g., ¹⁸O tracing) and kinetic isotope effects (KIE) can elucidate rate-determining steps. Contradictory data in literature may reflect unoptimized stoichiometry or catalyst loadings .

Advanced: How can computational methods guide the design of 1-cyclohexyl-2(1H)-pyridinone derivatives for biological studies?

Answer:
Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations can predict binding affinities to biological targets (e.g., enzymes, receptors). QSAR models trained on pyridinone derivatives (e.g., antimalarial 4(1H)-pyridinones) can identify critical substituent parameters (logP, polar surface area) for activity . Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophiles/nucleophiles, aiding in rational drug design .

Basic: What analytical techniques are essential for purity assessment of 1-cyclohexyl-2(1H)-pyridinone?

Answer:
HPLC with UV/Vis detection (λ ~250–300 nm) is standard for purity analysis. Complementary techniques include:

  • GC-MS : For volatile byproducts.
  • Elemental Analysis : Validates C/H/N/O ratios.
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (if crystalline).
  • TLC with derivatization (e.g., ninhydrin for amines) identifies unreacted starting materials .

Advanced: How does the cyclohexyl group modulate the compound’s physicochemical properties?

Answer:
The cyclohexyl moiety increases hydrophobicity (logP ~2–3), impacting solubility and membrane permeability. DSC/TGA analyses reveal thermal stability (decomposition >200°C). Cyclohexyl-induced conformational rigidity may enhance binding selectivity in biological assays. Comparative studies with aryl-substituted analogs (e.g., 1-phenyl-2(1H)-pyridinone) can isolate steric vs. electronic contributions .

Advanced: What strategies mitigate challenges in scaling up 1-cyclohexyl-2(1H)-pyridinone synthesis?

Answer:

  • Flow Chemistry : Continuous processing reduces side reactions and improves heat management.
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C for cross-coupling) enhance recyclability.
  • DoE (Design of Experiments) : Optimizes parameters (temp., concentration) for reproducibility.
  • Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether) reduces environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.